4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
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Description
4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H24N6O3S and its molecular weight is 500.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling and are often associated with cancer when dysregulated .
Mode of Action
Similar compounds have been shown to inhibit their target kinases, preventing them from initiating a cascade of signals that lead to cell proliferation . This inhibition is often achieved by the compound binding to the active site of the kinase, preventing it from interacting with its usual substrates .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases would likely impact pathways related to cell growth and angiogenesis . The downstream effects of this could include reduced tumor growth and metastasis in cancerous cells .
Result of Action
Similar compounds have been shown to inhibit the growth of various cancer cell lines in vitro . This suggests that the compound could potentially have antiproliferative effects.
Properties
IUPAC Name |
4-butoxy-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3S/c1-2-3-16-35-22-9-11-23(12-10-22)36(33,34)31-21-8-4-6-19(17-21)24-13-14-25-28-29-26(32(25)30-24)20-7-5-15-27-18-20/h4-15,17-18,31H,2-3,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUHFFCYOJHTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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